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molecular formula C6H5BrFN B1519353 2-Bromo-3-fluoro-4-methylpyridine CAS No. 884494-37-5

2-Bromo-3-fluoro-4-methylpyridine

Cat. No. B1519353
M. Wt: 190.01 g/mol
InChI Key: XEYHVDSBHMACII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08404856B2

Procedure details

To a mixture of 2-bromo-3-fluoro-4-methylpyridine (4.89 g, 25.7 mmol) and zinc cyanide (3.02 g, 25.7 mmol) in DMF (45 mL) was added palladium tetra(triphenylphosphine) (2.97 g, 2.57 mmol). The mixture was degassed and then heated to 90° C. for 18 hours. After this time, the mixture was diluted with water (500 mL) and EtOAc (500 mL), filtered and the resulting layers were separated. The aqueous layer was further extracted with EtOAc (2×500 mL). The combined extracts were washed with water (300 mL), dried over MgSO4, filtered and the solvent removed in vacuo. The resulting residue was chromatographed using RediSep column (330 g) and eluting with a gradient of 0-100% EtOAc/CH2Cl2. The pure fractions were combined and the solvent removed in vacuo to give title compound.
Quantity
4.89 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
3.02 g
Type
catalyst
Reaction Step One
Quantity
2.97 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([F:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][N:11](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:8][C:7]1[C:2]([C:10]#[N:11])=[N:3][CH:4]=[CH:5][C:6]=1[CH3:9] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
BrC1=NC=CC(=C1F)C
Name
Quantity
45 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
3.02 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
2.97 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
After this time, the mixture was diluted with water (500 mL) and EtOAc (500 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (2×500 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was chromatographed
WASH
Type
WASH
Details
eluting with a gradient of 0-100% EtOAc/CH2Cl2
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=NC=CC1C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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